molecular formula C18H25NO2 B1604043 Cyclohexyl 2-(morpholinomethyl)phenyl ketone CAS No. 898751-41-2

Cyclohexyl 2-(morpholinomethyl)phenyl ketone

Cat. No. B1604043
M. Wt: 287.4 g/mol
InChI Key: QJPRURZHYGWUBH-UHFFFAOYSA-N
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Description

Cyclohexyl 2-(morpholinomethyl)phenyl ketone is a chemical compound with the CAS Number: 898751-41-2 . It has a molecular weight of 287.4 and its IUPAC name is cyclohexyl [2- (4-morpholinylmethyl)phenyl]methanone . It is a white solid .


Molecular Structure Analysis

The InChI code for Cyclohexyl 2-(morpholinomethyl)phenyl ketone is 1S/C18H25NO2/c20-18(15-6-2-1-3-7-15)17-9-5-4-8-16(17)14-19-10-12-21-13-11-19/h4-5,8-9,15H,1-3,6-7,10-14H2 . This code provides a detailed representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Cyclohexyl 2-(morpholinomethyl)phenyl ketone is a white solid . It has a molecular weight of 287.4 . The compound’s linear formula is C18H25NO2 .

Scientific Research Applications

Nucleophilic Behavior and Enamine Chemistry

  • Morpholinoenamines derived from cyclohexyl-, cyclohexen-1-yl-, and phenyl methyl ketone have been shown to react with diethyl azodicarboxylate (DAD) and phenylisocyanate (PIC), demonstrating some difference in behavior in their reactions with mesyl chloride (MsCl) and a completely different reactivity with β-nitrostyrene (βNS) (Ferri, Pitacco, & Valentin, 1978).

Oxidation Reactions

  • The oxidation of enamines, including 4-(1-cyclohexen-1-yl)-morpholine, with lead tetraacetate, thallium triacetate, and mercuric diacetate, results in products like N-acetyl-morpholine and various ketones, demonstrating a pathway for the transformation of enamines (Corbani, Rindone, & Scolastico, 1973).

Cyclization Reactions

  • Cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes yields quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols, showcasing the use of cyclohexyl 2-(morpholinomethyl)phenyl ketone derivatives in the synthesis of complex organic structures (Uchiyama, Ono, Hayashi, & Narasaka, 1998).

Polymerization Agents and Cytotoxicity Studies

  • The photoinitiator 1-hydroxycyclohexyl phenyl ketone (1-HCHPK) was analyzed for its levels in aqueous injection solutions and its cytotoxicity to human monocytes, providing insights into the potential health risks of photoinitiator accumulation in human cells (Yamaji, Kawasaki, Yoshitome, Matsunaga, & Sendo, 2012).

properties

IUPAC Name

cyclohexyl-[2-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c20-18(15-6-2-1-3-7-15)17-9-5-4-8-16(17)14-19-10-12-21-13-11-19/h4-5,8-9,15H,1-3,6-7,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPRURZHYGWUBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=CC=C2CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643569
Record name Cyclohexyl{2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl 2-(morpholinomethyl)phenyl ketone

CAS RN

898751-41-2
Record name Cyclohexyl[2-(4-morpholinylmethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898751-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexyl{2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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